N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. This compound has been widely studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
Scientific Research Applications
Antimicrobial Applications
- Novel fluoro-substituted sulphonamide benzothiazole compounds, similar in structure to N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride, have been synthesized and shown promising antimicrobial activities. These compounds were evaluated for their effectiveness against various microbial strains, indicating their potential in addressing antimicrobial resistance (Jagtap et al., 2010).
- Similar benzothiazole derivatives have been studied for their antifungal properties, demonstrating significant effectiveness against various fungi. This highlights the potential of such compounds in developing new antifungal agents (Xu et al., 2007).
Cancer Research Applications
- Compounds structurally related to N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride have shown potential anticancer activities. For instance, derivatives of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one demonstrated interesting anticancer activities in cell line studies, indicating their potential as novel cancer therapeutics (Nowak et al., 2014).
- Another study synthesized fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs, which exhibited notable in vitro antimicrobial activity and hold promise in anticancer research (Desai et al., 2013).
Chemical Sensor Development
- A thioamide derivative of 8-hydroxyquinoline-benzothiazole was created, displaying highly Hg2+-selective fluorescence enhancing properties. This demonstrates the potential use of similar compounds in the development of chemical sensors, particularly for detecting specific ions like mercury (Song et al., 2006).
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S.ClH/c22-17-7-8-18-19(15-17)28-21(23-18)25(20(26)16-5-2-1-3-6-16)10-4-9-24-11-13-27-14-12-24;/h1-3,5-8,15H,4,9-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJYDDXIBYOBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.